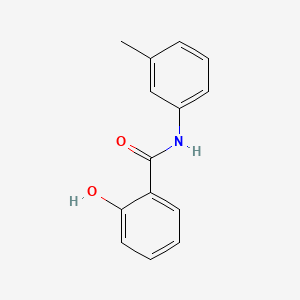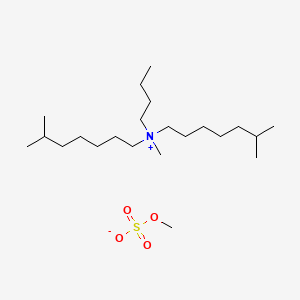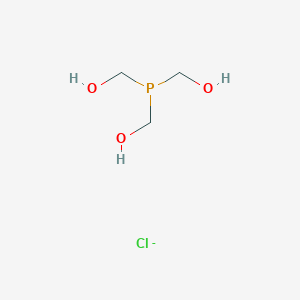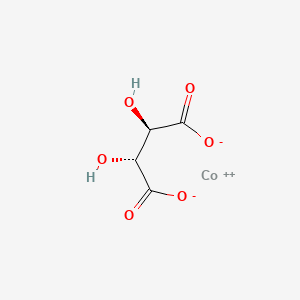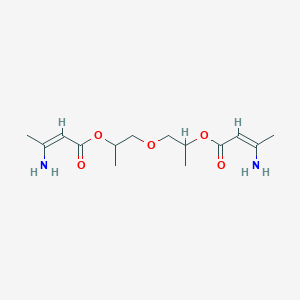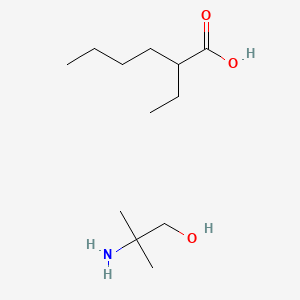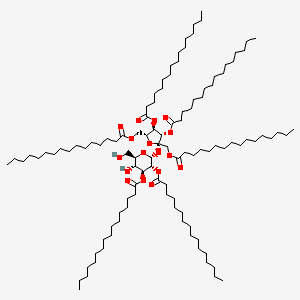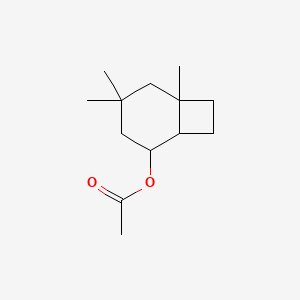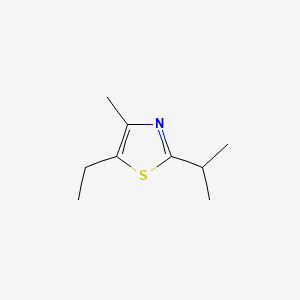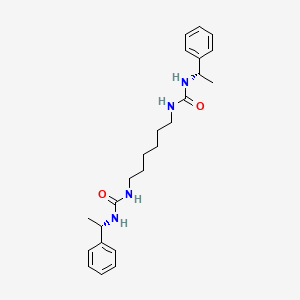
Bis(2-aminoethyl) decyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-aminoethyl) decyl phosphate is an organic compound with the molecular formula C14H33N2O4P. It is known for its unique structure, which includes a decyl phosphate group and two aminoethyl groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoethyl) decyl phosphate typically involves the reaction of decyl phosphate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with careful monitoring of reaction parameters to maintain product quality .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-aminoethyl) decyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphate group or the aminoethyl groups.
Substitution: The aminoethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted aminoethyl compounds .
Aplicaciones Científicas De Investigación
Bis(2-aminoethyl) decyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of cell membrane interactions and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in targeted drug delivery and as an adjuvant in vaccines.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and emulsifiers
Mecanismo De Acción
The mechanism of action of Bis(2-aminoethyl) decyl phosphate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and fluidity. It may also bind to proteins and enzymes, affecting their activity and function. These interactions are mediated by the phosphate and aminoethyl groups, which can form hydrogen bonds and electrostatic interactions with target molecules .
Comparación Con Compuestos Similares
- Bis(2-aminoethyl) octyl phosphate
- Bis(2-aminoethyl) dodecyl phosphate
- Bis(2-aminoethyl) hexyl phosphate
Comparison: Bis(2-aminoethyl) decyl phosphate is unique due to its specific chain length and the presence of two aminoethyl groups. Compared to its analogs with shorter or longer alkyl chains, it exhibits different solubility, reactivity, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective .
Propiedades
Número CAS |
85508-14-1 |
|---|---|
Fórmula molecular |
C14H33N2O4P |
Peso molecular |
324.40 g/mol |
Nombre IUPAC |
bis(2-aminoethyl) decyl phosphate |
InChI |
InChI=1S/C14H33N2O4P/c1-2-3-4-5-6-7-8-9-12-18-21(17,19-13-10-15)20-14-11-16/h2-16H2,1H3 |
Clave InChI |
DCLDCRBASITBMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOP(=O)(OCCN)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



